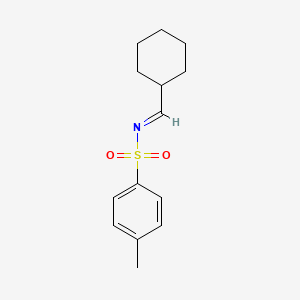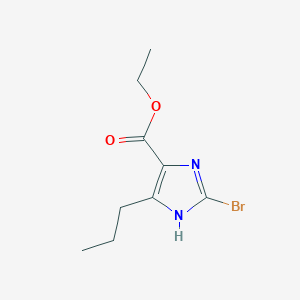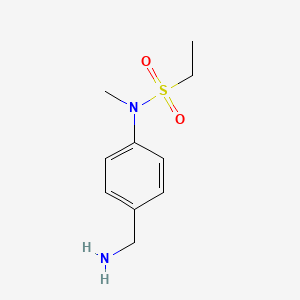
Ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, an ethyl ester group at the 2-position, and a 2-methylbutan-2-yl group at the 3-position. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method is the bromination of 3-(2-methylbutan-2-yl)thiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated intermediate is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products such as azido or cyano derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group can play crucial roles in binding interactions and reactivity, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 5-bromo-2-thiophenecarboxylate: Lacks the 3-(2-methylbutan-2-yl) group, making it less sterically hindered.
Ethyl 3-(2-methylbutan-2-yl)thiophene-2-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of an ester, leading to different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H17BrO2S |
|---|---|
Peso molecular |
305.23 g/mol |
Nombre IUPAC |
ethyl 5-bromo-3-(2-methylbutan-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H17BrO2S/c1-5-12(3,4)8-7-9(13)16-10(8)11(14)15-6-2/h7H,5-6H2,1-4H3 |
Clave InChI |
HQGTZGMBVLIKGD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=C(SC(=C1)Br)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


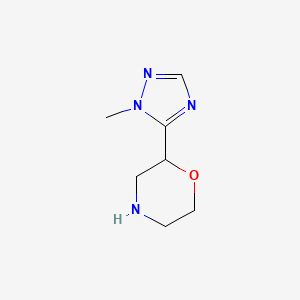
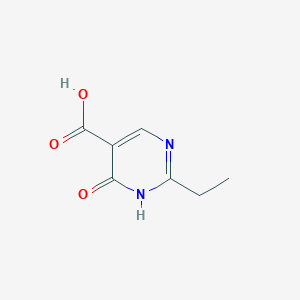
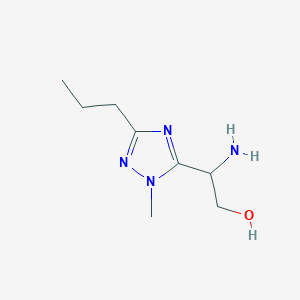
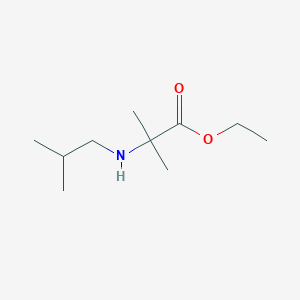
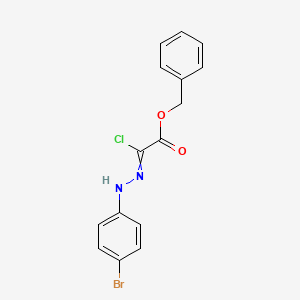
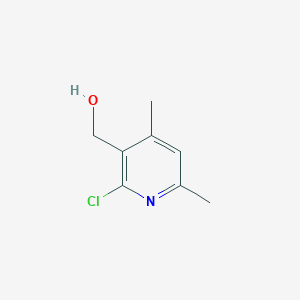
![1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B13645653.png)
